N-Dodecyl-N-phenylurea
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Overview
Description
N-Dodecyl-N-phenylurea is an organic compound with the molecular formula C19H32N2O It belongs to the class of N-substituted ureas, where one nitrogen atom is substituted with a dodecyl group and the other with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-N-phenylurea can be synthesized through the nucleophilic addition of dodecylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:
C6H5NCO+C12H25NH2→C19H32N2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl or dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding urea derivatives.
Reduction: Primary or secondary amines.
Substitution: N-substituted urea derivatives with different alkyl or acyl groups.
Scientific Research Applications
N-Dodecyl-N-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant and its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-phenylurea involves its interaction with cellular membranes and proteins. The dodecyl group provides hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can disrupt membrane integrity or inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-phenylurea
- N-Octyloxy-N-phenylurea
- N-Heptyl-N-phenylurea
Uniqueness
N-Dodecyl-N-phenylurea is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions. Compared to other similar compounds, this compound exhibits enhanced stability and solubility in organic solvents, making it a valuable compound in various industrial and research applications.
Properties
CAS No. |
62641-30-9 |
---|---|
Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-dodecyl-1-phenylurea |
InChI |
InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-9-10-14-17-21(19(20)22)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,22) |
InChI Key |
JSTOJEXQNPNXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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